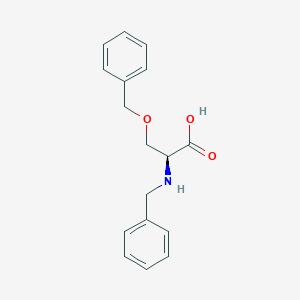

Bzl-ser(bzl)-OH

描述

Bzl-ser(bzl)-OH, also known as benzyl-L-serine, is a serine derivative . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of Bzl-ser(bzl)-OH can be achieved through the method of solid-phase peptide synthesis . This method involves the coupling of amino acids on high molecular solid support step-by-step, and finally releasing the amino acids from the supports to obtain the peptides with high yield and high purity . The synthesis of Bzl-ser(bzl)-OH can also involve the copolymerization of Glu(Bzl) and Ser(Bzl), which preferentially yields alternating copolymers .Molecular Structure Analysis

The molecular formula of Bzl-ser(bzl)-OH is C10H13NO3 . Its molecular weight is 195.215 .Physical And Chemical Properties Analysis

Bzl-ser(bzl)-OH has a density of 1.2±0.1 g/cm3, a boiling point of 405.6±40.0 °C at 760 mmHg, and a melting point of 223-225°C . Its flash point is 199.1±27.3 °C .科学研究应用

Bzl-ser(bzl)-OH 参与了肽合成过程中的消旋机制。丝氨酸二肽活性酯衍生物如 Z-Gly-Ser(Bzl)-OPcp 的消旋主要通过 5(4H)-噁唑酮,少量通过烯醇化机制。了解这一点对于在肽合成中最小化消旋至关重要,这是保持合成肽的功效和纯度的关键因素(Kovacs et al., 1982)。

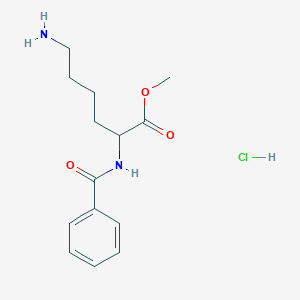

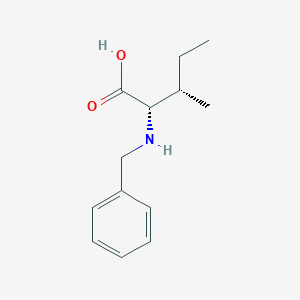

在药物化学领域,Bzl-ser(bzl)-OH 用于合成各种化合物。例如,一项研究专注于合成苄基 O-苄基-L-丝氨酸盐酸盐,这是药物开发中的中间体。该化合物是由 L-Ser(Bzl) 和其他反应物合成的,展示了 Bzl-ser(bzl)-OH 衍生物在开发新药物中的作用(Yang Da-cheng, 2003)。

在生物化学中,Bzl-ser(bzl)-OH 衍生物用于合成用于生物研究的肽。例如,一项研究使用丝氨酸衍生物如 Ser(Bzl) 合成了对应于牛肾上腺皮质肾上腺素的七肽序列的七肽。这些肽被用于形成铁硫复合物,这在研究酶功能和相互作用中具有重要意义(Okada et al., 1979)。

安全和危害

Bzl-ser(bzl)-OH may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inadequate ventilation, wear respiratory protection . If inhaled, remove the person to fresh air and keep comfortable for breathing . If experiencing respiratory symptoms, get emergency medical help immediately .

属性

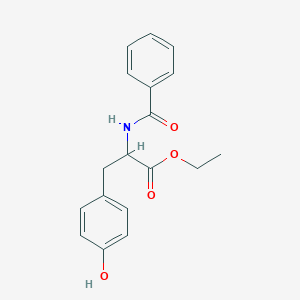

IUPAC Name |

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIECPGKNPENC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427399 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-O-benzyl-serine methyl ester | |

CAS RN |

201209-83-8 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

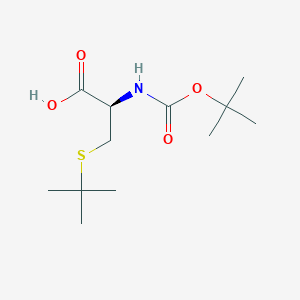

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

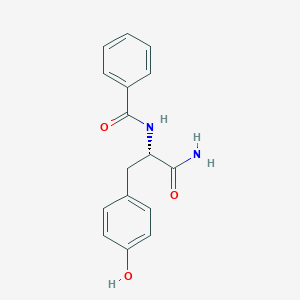

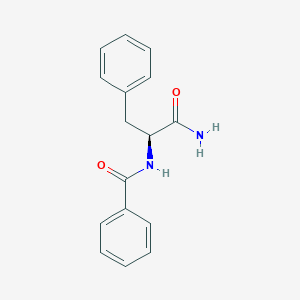

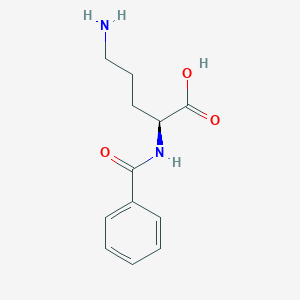

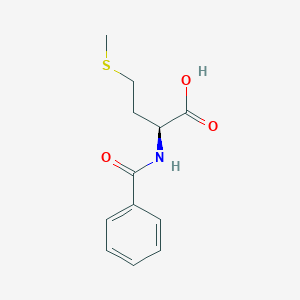

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。